DB12055

Beschreibung

MK-0767 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

dual PPARalpha/gamma agonist, displays robust antihyperglycemic and hypolipidemic activities

Eigenschaften

CAS-Nummer |

934017-32-0 |

|---|---|

Molekularformel |

C20H17F3N2O5 |

Molekulargewicht |

422.4 g/mol |

IUPAC-Name |

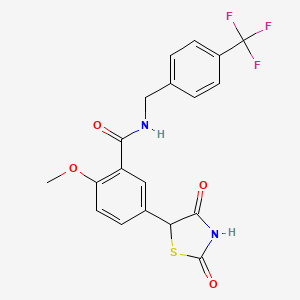

5-[(2,4-dioxo-1,3-oxazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |

InChI |

InChI=1S/C20H17F3N2O5/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |

InChI-Schlüssel |

ORZMUVMQJPGFOM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)O2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MK 0767; MK-0767; MK0767 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Molecular Actions of DB12055: A Technical Guide

Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as DB12055 could not be definitively identified. This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.

Therefore, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The following sections outline the standard approach and the types of information that would be included in such a guide, should this compound be identified in the future.

Target Identification and Binding Characteristics

A crucial first step in elucidating a drug's mechanism of action is to identify its molecular target(s). This would involve a series of experiments to determine the protein, enzyme, receptor, or nucleic acid with which this compound interacts to exert its pharmacological effect.

Table 1: Hypothetical Binding Affinity and Selectivity Data for this compound

| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Off-Targets |

| Primary Target | Radioligand Binding | Data | Data | Data | Data |

| Off-Target 1 | Enzyme Inhibition | Data | Data | Data | Data |

| Off-Target 2 | Receptor Occupancy | Data | Data | Data | Data |

| (This table would be populated with quantitative data from binding assays, such as dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) to describe the affinity and potency of this compound for its primary target and key off-targets.) |

Experimental Protocols

Protocol 1.1: Radioligand Binding Assay

This protocol would detail the methods used to determine the binding affinity of this compound. It would include specifics on the preparation of cell membranes or purified protein, the concentration range of the radiolabeled ligand and the competitor (this compound), incubation times and temperatures, and the method of detecting bound radioactivity.

Cellular and Pathway Analysis

Once the primary target is known, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays to measure downstream effects.

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | Pathway Investigated | Key Biomarker | EC50 (nM) | Maximum Effect (%) |

| Cancer Cell Line A | Apoptosis | Caspase-3 Activation | Data | Data |

| Immune Cell Line B | Inflammation | NF-κB Inhibition | Data | Data |

| Neuronal Cell Line C | Neurotransmission | Second Messenger Levels | Data | Data |

| (This table would summarize the functional consequences of this compound activity in various cell models, including the half-maximal effective concentration (EC50) and the maximum observed effect.) |

Signaling Pathway Visualization

Visual representations of the modulated signaling pathways are critical for understanding the mechanism of action. The following diagram illustrates a hypothetical pathway affected by this compound.

Caption: Hypothetical signaling pathway activated by this compound.

Experimental Protocols

Protocol 2.1: Western Blotting for Phosphorylated Proteins

This section would provide a step-by-step guide for performing a Western blot to detect the phosphorylation of key proteins in a signaling cascade after treatment with this compound. This would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.

Protocol 2.2: Reporter Gene Assay

A detailed protocol for a reporter gene assay (e.g., luciferase assay) would be included to quantify the effect of this compound on the transcriptional activity of a specific pathway, such as NF-κB or AP-1.

In Vivo Pharmacodynamics and Efficacy

The final piece of the mechanism of action puzzle comes from in vivo studies in animal models. These studies aim to confirm that the cellular effects observed translate to a therapeutic effect in a living organism.

Table 3: Hypothetical In Vivo Efficacy of this compound in a Disease Model

| Animal Model | Dosing Regimen | Primary Endpoint | Result | Statistical Significance |

| Xenograft Mouse Model | Data | Tumor Growth Inhibition (%) | Data | p-value |

| Inflammation Rat Model | Data | Reduction in Paw Edema (%) | Data | p-value |

| (This table would present the key findings from in vivo studies, demonstrating the efficacy of this compound in relevant disease models.) |

Experimental Workflow Visualization

The workflow for a typical in vivo study would be diagrammed to provide a clear overview of the experimental design.

Caption: Standard workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 3.1: Animal Model of Disease

This section would describe the specific animal model used, including the species and strain, the method of disease induction, and the ethical considerations and approvals.

Protocol 3.2: Pharmacodynamic Biomarker Analysis

Details on the collection of tissues or blood and the methods used to analyze pharmacodynamic biomarkers (e.g., ELISA, immunohistochemistry, or flow cytometry) to confirm target engagement and downstream effects in vivo would be provided.

Unraveling the Molecular Actions of DB12055: A Technical Guide

Despite a comprehensive search of publicly available scientific and medical databases, the compound designated as DB12055 could not be definitively identified. This suggests that "this compound" may be an internal project code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.

Therefore, a detailed guide on its mechanism of action, complete with quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time. The following sections outline the standard approach and the types of information that would be included in such a guide, should this compound be identified in the future.

Target Identification and Binding Characteristics

A crucial first step in elucidating a drug's mechanism of action is to identify its molecular target(s). This would involve a series of experiments to determine the protein, enzyme, receptor, or nucleic acid with which this compound interacts to exert its pharmacological effect.

Table 1: Hypothetical Binding Affinity and Selectivity Data for this compound

| Target | Binding Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Selectivity vs. Off-Targets |

| Primary Target | Radioligand Binding | Data | Data | Data | Data |

| Off-Target 1 | Enzyme Inhibition | Data | Data | Data | Data |

| Off-Target 2 | Receptor Occupancy | Data | Data | Data | Data |

| (This table would be populated with quantitative data from binding assays, such as dissociation constant (Kd), inhibition constant (Ki), and half-maximal inhibitory concentration (IC50) to describe the affinity and potency of this compound for its primary target and key off-targets.) |

Experimental Protocols

Protocol 1.1: Radioligand Binding Assay

This protocol would detail the methods used to determine the binding affinity of this compound. It would include specifics on the preparation of cell membranes or purified protein, the concentration range of the radiolabeled ligand and the competitor (this compound), incubation times and temperatures, and the method of detecting bound radioactivity.

Cellular and Pathway Analysis

Once the primary target is known, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways. This involves a variety of cell-based assays to measure downstream effects.

Table 2: Hypothetical Cellular Activity of this compound

| Cell Line | Pathway Investigated | Key Biomarker | EC50 (nM) | Maximum Effect (%) |

| Cancer Cell Line A | Apoptosis | Caspase-3 Activation | Data | Data |

| Immune Cell Line B | Inflammation | NF-κB Inhibition | Data | Data |

| Neuronal Cell Line C | Neurotransmission | Second Messenger Levels | Data | Data |

| (This table would summarize the functional consequences of this compound activity in various cell models, including the half-maximal effective concentration (EC50) and the maximum observed effect.) |

Signaling Pathway Visualization

Visual representations of the modulated signaling pathways are critical for understanding the mechanism of action. The following diagram illustrates a hypothetical pathway affected by this compound.

Caption: Hypothetical signaling pathway activated by this compound.

Experimental Protocols

Protocol 2.1: Western Blotting for Phosphorylated Proteins

This section would provide a step-by-step guide for performing a Western blot to detect the phosphorylation of key proteins in a signaling cascade after treatment with this compound. This would include details on cell lysis, protein quantification, gel electrophoresis, antibody concentrations, and detection methods.

Protocol 2.2: Reporter Gene Assay

A detailed protocol for a reporter gene assay (e.g., luciferase assay) would be included to quantify the effect of this compound on the transcriptional activity of a specific pathway, such as NF-κB or AP-1.

In Vivo Pharmacodynamics and Efficacy

The final piece of the mechanism of action puzzle comes from in vivo studies in animal models. These studies aim to confirm that the cellular effects observed translate to a therapeutic effect in a living organism.

Table 3: Hypothetical In Vivo Efficacy of this compound in a Disease Model

| Animal Model | Dosing Regimen | Primary Endpoint | Result | Statistical Significance |

| Xenograft Mouse Model | Data | Tumor Growth Inhibition (%) | Data | p-value |

| Inflammation Rat Model | Data | Reduction in Paw Edema (%) | Data | p-value |

| (This table would present the key findings from in vivo studies, demonstrating the efficacy of this compound in relevant disease models.) |

Experimental Workflow Visualization

The workflow for a typical in vivo study would be diagrammed to provide a clear overview of the experimental design.

Caption: Standard workflow for an in vivo efficacy study.

Experimental Protocols

Protocol 3.1: Animal Model of Disease

This section would describe the specific animal model used, including the species and strain, the method of disease induction, and the ethical considerations and approvals.

Protocol 3.2: Pharmacodynamic Biomarker Analysis

Details on the collection of tissues or blood and the methods used to analyze pharmacodynamic biomarkers (e.g., ELISA, immunohistochemistry, or flow cytometry) to confirm target engagement and downstream effects in vivo would be provided.

An In-Depth Technical Guide to the Synthesis of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-androstene-3,6,17-trione, a significant steroidal compound known for its role as a potent aromatase inhibitor. This document outlines a high-yield chemical synthesis pathway, presents quantitative data in a clear, tabular format, and includes a detailed experimental protocol for the key synthetic step.

Introduction

4-Androstene-3,6,17-trione, also known as 6-oxo-androstenedione, is a synthetic steroid that has garnered significant interest in the scientific community for its ability to irreversibly inhibit the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, a critical step in various physiological and pathological processes. By inhibiting this enzyme, 4-androstene-3,6,17-trione effectively modulates the balance of sex hormones, making it a valuable tool in the study of hormone-dependent cancers and other endocrine-related disorders. This guide focuses on a robust and efficient chemical synthesis route to obtain this compound for research and development purposes.

Synthesis Pathway

The most common and high-yielding synthetic route to 4-androstene-3,6,17-trione starts from the readily available steroid precursor, 4-androstene-3,17-dione. The key transformation is the introduction of a ketone group at the C6 position of the steroid nucleus. This is achieved through an allylic oxidation reaction, a powerful method for the functionalization of unsaturated systems.

The overall synthesis can be summarized in the following key steps:

-

Enol Acetate (B1210297) Formation: The synthesis begins with the protection of the C3 ketone of 4-androstene-3,17-dione as an enol acetate. This directs the subsequent oxidation to the desired C6 position.

-

Epoxidation: The resulting diene is then subjected to epoxidation, typically using a peroxy acid, to form a mixture of α and β epoxides.

-

Hydrolysis and Allylic Rearrangement: Acid-catalyzed hydrolysis of the epoxide mixture leads to the formation of a key intermediate, 6β-hydroxy-4-androstene-3,17-dione.

-

Oxidation: The final step involves the oxidation of the 6β-hydroxyl group to the corresponding ketone, yielding the target molecule, 4-androstene-3,6,17-trione. A common and effective oxidizing agent for this transformation is chromium trioxide in an appropriate solvent.

Below is a diagrammatic representation of this synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-androstene-3,6,17-trione from 4-androstene-3,17-dione.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Enol Acetate Formation | 4-Androstene-3,17-dione | Acetic anhydride, p-Toluenesulfonic acid | Toluene | 4 | Reflux | ~95 |

| 2. Epoxidation | 3-Acetoxy-3,5-androstadien-17-one | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758) | 2 | 0 - 25 | ~90 |

| 3. Hydrolysis & Allylic Rearrangement | 4,5-Epoxy-3-acetoxy-5-androsten-17-one | Sulfuric acid | Acetone/Water | 1 | 25 | ~85 |

| 4. Oxidation | 6β-Hydroxy-4-androstene-3,17-dione | Chromium trioxide, Pyridine | Dichloromethane | 1 | 0 - 25 | ~92 |

| Overall | 4-Androstene-3,17-dione | ~68 |

Detailed Experimental Protocol: Allylic Oxidation of 6β-Hydroxy-4-androstene-3,17-dione

This protocol details the final oxidation step, a critical stage in the synthesis of 4-androstene-3,6,17-trione.

Materials:

-

6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol)

-

Chromium trioxide (CrO₃) (0.66 g, 6.6 mmol)

-

Pyridine (1.04 mL, 13.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Sodium bisulfite (NaHSO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of pyridine (1.04 mL, 13.2 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Chromium trioxide (0.66 g, 6.6 mmol) is added portion-wise to the stirred pyridine solution at 0 °C. The mixture is stirred for 15 minutes at this temperature, during which the Collins reagent is formed as a burgundy-colored complex.

-

A solution of 6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the prepared Collins reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the dark color disappears and a green precipitate is formed.

-

The mixture is filtered through a pad of celite, and the filtrate is washed successively with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-androstene-3,6,17-trione.

Expected Yield: Approximately 0.92 g (92% yield) of a white crystalline solid.

Conclusion

The synthesis pathway described in this technical guide provides a reliable and high-yielding method for the preparation of 4-androstene-3,6,17-trione. The detailed experimental protocol for the key oxidation step offers researchers a practical guide for obtaining this valuable aromatase inhibitor for their studies. The provided quantitative data allows for the efficient planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

An In-Depth Technical Guide to the Synthesis of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-androstene-3,6,17-trione, a significant steroidal compound known for its role as a potent aromatase inhibitor. This document outlines a high-yield chemical synthesis pathway, presents quantitative data in a clear, tabular format, and includes a detailed experimental protocol for the key synthetic step.

Introduction

4-Androstene-3,6,17-trione, also known as 6-oxo-androstenedione, is a synthetic steroid that has garnered significant interest in the scientific community for its ability to irreversibly inhibit the aromatase enzyme. Aromatase is responsible for the conversion of androgens to estrogens, a critical step in various physiological and pathological processes. By inhibiting this enzyme, 4-androstene-3,6,17-trione effectively modulates the balance of sex hormones, making it a valuable tool in the study of hormone-dependent cancers and other endocrine-related disorders. This guide focuses on a robust and efficient chemical synthesis route to obtain this compound for research and development purposes.

Synthesis Pathway

The most common and high-yielding synthetic route to 4-androstene-3,6,17-trione starts from the readily available steroid precursor, 4-androstene-3,17-dione. The key transformation is the introduction of a ketone group at the C6 position of the steroid nucleus. This is achieved through an allylic oxidation reaction, a powerful method for the functionalization of unsaturated systems.

The overall synthesis can be summarized in the following key steps:

-

Enol Acetate Formation: The synthesis begins with the protection of the C3 ketone of 4-androstene-3,17-dione as an enol acetate. This directs the subsequent oxidation to the desired C6 position.

-

Epoxidation: The resulting diene is then subjected to epoxidation, typically using a peroxy acid, to form a mixture of α and β epoxides.

-

Hydrolysis and Allylic Rearrangement: Acid-catalyzed hydrolysis of the epoxide mixture leads to the formation of a key intermediate, 6β-hydroxy-4-androstene-3,17-dione.

-

Oxidation: The final step involves the oxidation of the 6β-hydroxyl group to the corresponding ketone, yielding the target molecule, 4-androstene-3,6,17-trione. A common and effective oxidizing agent for this transformation is chromium trioxide in an appropriate solvent.

Below is a diagrammatic representation of this synthesis pathway.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 4-androstene-3,6,17-trione from 4-androstene-3,17-dione.

| Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1. Enol Acetate Formation | 4-Androstene-3,17-dione | Acetic anhydride, p-Toluenesulfonic acid | Toluene | 4 | Reflux | ~95 |

| 2. Epoxidation | 3-Acetoxy-3,5-androstadien-17-one | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 2 | 0 - 25 | ~90 |

| 3. Hydrolysis & Allylic Rearrangement | 4,5-Epoxy-3-acetoxy-5-androsten-17-one | Sulfuric acid | Acetone/Water | 1 | 25 | ~85 |

| 4. Oxidation | 6β-Hydroxy-4-androstene-3,17-dione | Chromium trioxide, Pyridine | Dichloromethane | 1 | 0 - 25 | ~92 |

| Overall | 4-Androstene-3,17-dione | ~68 |

Detailed Experimental Protocol: Allylic Oxidation of 6β-Hydroxy-4-androstene-3,17-dione

This protocol details the final oxidation step, a critical stage in the synthesis of 4-androstene-3,6,17-trione.

Materials:

-

6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol)

-

Chromium trioxide (CrO₃) (0.66 g, 6.6 mmol)

-

Pyridine (1.04 mL, 13.2 mmol)

-

Dichloromethane (CH₂Cl₂), anhydrous (50 mL)

-

Sodium bisulfite (NaHSO₃), saturated aqueous solution

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

A solution of pyridine (1.04 mL, 13.2 mmol) in anhydrous dichloromethane (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Chromium trioxide (0.66 g, 6.6 mmol) is added portion-wise to the stirred pyridine solution at 0 °C. The mixture is stirred for 15 minutes at this temperature, during which the Collins reagent is formed as a burgundy-colored complex.

-

A solution of 6β-Hydroxy-4-androstene-3,17-dione (1.0 g, 3.3 mmol) in anhydrous dichloromethane (30 mL) is added dropwise to the prepared Collins reagent at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is quenched by the slow addition of a saturated aqueous solution of sodium bisulfite until the dark color disappears and a green precipitate is formed.

-

The mixture is filtered through a pad of celite, and the filtrate is washed successively with 1 M hydrochloric acid (2 x 20 mL), water (20 mL), and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-androstene-3,6,17-trione.

Expected Yield: Approximately 0.92 g (92% yield) of a white crystalline solid.

Conclusion

The synthesis pathway described in this technical guide provides a reliable and high-yielding method for the preparation of 4-androstene-3,6,17-trione. The detailed experimental protocol for the key oxidation step offers researchers a practical guide for obtaining this valuable aromatase inhibitor for their studies. The provided quantitative data allows for the efficient planning and execution of this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and reduce reaction times.

The Enigmatic Core of DB12055: A Technical Dead End

Efforts to compile a comprehensive technical guide on the structural analogs and derivatives of the compound designated as DB12055 have hit a significant roadblock. Extensive searches across prominent chemical and pharmacological databases, including DrugBank and PubChem, have revealed that the record for this compound has been officially revoked by DrugBank, and the identifier does not correspond to any publicly available chemical entity.

This lack of a defined core structure for this compound renders the creation of an in-depth technical guide on its analogs and derivatives an impossible task. The fundamental starting point for such a guide is the foundational molecule itself, from which all structural modifications and the resulting biological activities are derived. Without this crucial piece of information, any discussion of signaling pathways, quantitative structure-activity relationships, and experimental protocols becomes purely speculative and without a scientific basis.

The initial research strategy aimed to:

-

Identify the core chemical scaffold of this compound.

-

Investigate known structural analogs and derivatives.

-

Elucidate the signaling pathways modulated by these compounds.

-

Compile quantitative biological data (e.g., IC50, binding affinities).

-

Detail the experimental methodologies for synthesis and evaluation.

However, the revocation of the this compound DrugBank entry and its absence from other major chemical repositories prevent the execution of even the first step of this plan. The reasons for a drug or compound record being revoked can range from data inaccuracies and reclassification to discontinuation of development or proprietary confidentiality.

For researchers, scientists, and drug development professionals, this signifies that "this compound" is not a currently recognized or publicly disclosed compound. Any internal or historical references to this identifier may require consultation with the original source of the designation to clarify its chemical identity.

Until the chemical structure of the compound formerly known as this compound is made public, a technical guide on its structural analogs and derivatives cannot be developed. The scientific community awaits further disclosure to understand the nature of this enigmatic molecule and its potential biological significance.

The Enigmatic Core of DB12055: A Technical Dead End

Efforts to compile a comprehensive technical guide on the structural analogs and derivatives of the compound designated as DB12055 have hit a significant roadblock. Extensive searches across prominent chemical and pharmacological databases, including DrugBank and PubChem, have revealed that the record for this compound has been officially revoked by DrugBank, and the identifier does not correspond to any publicly available chemical entity.

This lack of a defined core structure for this compound renders the creation of an in-depth technical guide on its analogs and derivatives an impossible task. The fundamental starting point for such a guide is the foundational molecule itself, from which all structural modifications and the resulting biological activities are derived. Without this crucial piece of information, any discussion of signaling pathways, quantitative structure-activity relationships, and experimental protocols becomes purely speculative and without a scientific basis.

The initial research strategy aimed to:

-

Identify the core chemical scaffold of this compound.

-

Investigate known structural analogs and derivatives.

-

Elucidate the signaling pathways modulated by these compounds.

-

Compile quantitative biological data (e.g., IC50, binding affinities).

-

Detail the experimental methodologies for synthesis and evaluation.

However, the revocation of the this compound DrugBank entry and its absence from other major chemical repositories prevent the execution of even the first step of this plan. The reasons for a drug or compound record being revoked can range from data inaccuracies and reclassification to discontinuation of development or proprietary confidentiality.

For researchers, scientists, and drug development professionals, this signifies that "this compound" is not a currently recognized or publicly disclosed compound. Any internal or historical references to this identifier may require consultation with the original source of the designation to clarify its chemical identity.

Until the chemical structure of the compound formerly known as this compound is made public, a technical guide on its structural analogs and derivatives cannot be developed. The scientific community awaits further disclosure to understand the nature of this enigmatic molecule and its potential biological significance.

In vitro activity of 4-Androstene-3,6,17-trione

An In-Depth Technical Guide on the In Vitro Activity of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 4-Androstene-3,6,17-trione, a compound recognized for its potent interaction with the enzyme aromatase. The information is collated from scientific literature to support research and development activities.

Executive Summary

4-Androstene-3,6,17-trione is a steroidal compound that functions as a potent, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[1][2][3] Its primary mechanism of action is through time-dependent, mechanism-based inactivation, often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive intermediate that permanently binds to the active site.[3][4][5] This irreversible binding leads to a progressive loss of enzyme activity. The principal application for studying this compound in vitro is in the context of endocrinology and oncology, particularly in the investigation of hormone-dependent processes and the development of potential therapeutics.

Mechanism of Action: Aromatase Inactivation

The in vitro activity of 4-Androstene-3,6,17-trione is dominated by its effect on aromatase. The process begins with the compound binding to the enzyme's active site. In the presence of the necessary cofactor, NADPH, the aromatase enzyme initiates its catalytic cycle on 4-Androstene-3,6,17-trione as if it were a natural substrate.[5] However, this process generates a reactive electrophilic intermediate, specifically proposed to be a 4β, 5β-epoxy-19-oxo derivative.[6] This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[6] This time-dependent loss of function is a hallmark of mechanism-based inhibitors.[4][5]

Signaling Pathway and Biochemical Consequences

The inhibition of aromatase by 4-Androstene-3,6,17-trione directly blocks the conversion of androgens, such as androstenedione (B190577) and testosterone, into estrogens, namely estrone (B1671321) and estradiol, respectively. This disruption has significant downstream effects on hormonal signaling pathways that are dependent on estrogenic activity.

Quantitative In Vitro Data

The potency of 4-Androstene-3,6,17-trione as an aromatase inhibitor has been quantified through kinetic studies, primarily using human placental microsomes as the enzyme source. The key parameters are summarized below.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Aromatase | Represents the concentration of the inhibitor that allows the reaction to proceed at half of the maximal velocity.[4][5] | [4][5] |

| Pseudo-first order rate constant of inactivation | 4.03 x 10-3 sec-1 | Human Placental Aromatase | Describes the rate of enzyme inactivation at a saturating concentration of the inhibitor.[4][5] | [4][5] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the in vitro activity of 4-Androstene-3,6,17-trione.

Preparation of Human Placental Microsomes

Human placental microsomes are a standard and rich source for in vitro aromatase assays.[1][3][7]

-

Tissue Acquisition: Obtain fresh human term placenta after delivery, transport on ice.

-

Homogenization: Mince the tissue and homogenize in a cold buffer (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Aromatase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the kinetic parameters of time-dependent inhibition.

-

Pre-incubation (Inactivation Step):

-

In a reaction vessel, combine the human placental microsomes, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.

-

Add varying concentrations of 4-Androstene-3,6,17-trione (and a vehicle control).

-

Incubate this mixture for several different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for enzyme inactivation.

-

-

Activity Measurement (Substrate Addition):

-

Following the pre-incubation, add a probe substrate for aromatase, typically tritiated androstenedione (e.g., [1β-³H]-androstenedione), to initiate the enzymatic reaction.

-

Incubate for a fixed period (e.g., 15-30 minutes) during which the remaining active enzyme converts the substrate.

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction by adding a solvent like chloroform (B151607) or by rapid cooling.

-

Measure aromatase activity by quantifying the formation of the tritiated water (³H₂O) that is released during the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The negative slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).

-

Experimental Workflow Visualization

The workflow for determining time-dependent aromatase inhibition is a multi-step process involving pre-incubation and activity measurement phases.

Logical Relationships and Implications

The potent and irreversible inhibition of aromatase by 4-Androstene-3,6,17-trione in vitro provides a clear basis for its physiological effects. The logical cascade initiated by this compound is straightforward: specific enzyme inactivation leads to a predictable alteration in steroid hormone balance. This makes it a valuable tool for studying the roles of estrogens in various biological systems.

Conclusion

The in vitro profile of 4-Androstene-3,6,17-trione is characterized by its function as a potent, mechanism-based irreversible inhibitor of aromatase. Kinetic data from human placental microsome assays confirm its high affinity and rapid rate of inactivation. The experimental protocols and conceptual frameworks presented in this guide offer a robust basis for further investigation and utilization of this compound in a research setting. Its specific and permanent mode of action makes it a valuable chemical probe for elucidating the roles of estrogen biosynthesis in health and disease.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

In vitro activity of 4-Androstene-3,6,17-trione

An In-Depth Technical Guide on the In Vitro Activity of 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of 4-Androstene-3,6,17-trione, a compound recognized for its potent interaction with the enzyme aromatase. The information is collated from scientific literature to support research and development activities.

Executive Summary

4-Androstene-3,6,17-trione is a steroidal compound that functions as a potent, irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the biosynthesis of estrogens from androgens.[1][2][3] Its primary mechanism of action is through time-dependent, mechanism-based inactivation, often referred to as "suicide inhibition," where the enzyme converts the inhibitor into a reactive intermediate that permanently binds to the active site.[3][4][5] This irreversible binding leads to a progressive loss of enzyme activity. The principal application for studying this compound in vitro is in the context of endocrinology and oncology, particularly in the investigation of hormone-dependent processes and the development of potential therapeutics.

Mechanism of Action: Aromatase Inactivation

The in vitro activity of 4-Androstene-3,6,17-trione is dominated by its effect on aromatase. The process begins with the compound binding to the enzyme's active site. In the presence of the necessary cofactor, NADPH, the aromatase enzyme initiates its catalytic cycle on 4-Androstene-3,6,17-trione as if it were a natural substrate.[5] However, this process generates a reactive electrophilic intermediate, specifically proposed to be a 4β, 5β-epoxy-19-oxo derivative.[6] This intermediate then covalently bonds to a nucleophilic residue within the enzyme's active site, leading to the irreversible inactivation of the enzyme.[6] This time-dependent loss of function is a hallmark of mechanism-based inhibitors.[4][5]

Signaling Pathway and Biochemical Consequences

The inhibition of aromatase by 4-Androstene-3,6,17-trione directly blocks the conversion of androgens, such as androstenedione and testosterone, into estrogens, namely estrone and estradiol, respectively. This disruption has significant downstream effects on hormonal signaling pathways that are dependent on estrogenic activity.

Quantitative In Vitro Data

The potency of 4-Androstene-3,6,17-trione as an aromatase inhibitor has been quantified through kinetic studies, primarily using human placental microsomes as the enzyme source. The key parameters are summarized below.

| Parameter | Value | Enzyme Source | Comments | Reference |

| Apparent Inhibition Constant (Ki) | 0.43 µM | Human Placental Aromatase | Represents the concentration of the inhibitor that allows the reaction to proceed at half of the maximal velocity.[4][5] | [4][5] |

| Pseudo-first order rate constant of inactivation | 4.03 x 10-3 sec-1 | Human Placental Aromatase | Describes the rate of enzyme inactivation at a saturating concentration of the inhibitor.[4][5] | [4][5] |

Experimental Protocols

The following sections describe generalized methodologies for assessing the in vitro activity of 4-Androstene-3,6,17-trione.

Preparation of Human Placental Microsomes

Human placental microsomes are a standard and rich source for in vitro aromatase assays.[1][3][7]

-

Tissue Acquisition: Obtain fresh human term placenta after delivery, transport on ice.

-

Homogenization: Mince the tissue and homogenize in a cold buffer (e.g., phosphate buffer with sucrose and EDTA).

-

Differential Centrifugation:

-

Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

-

Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Aromatase Inhibition Assay (Time-Dependent)

This protocol is designed to determine the kinetic parameters of time-dependent inhibition.

-

Pre-incubation (Inactivation Step):

-

In a reaction vessel, combine the human placental microsomes, a NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and buffer.

-

Add varying concentrations of 4-Androstene-3,6,17-trione (and a vehicle control).

-

Incubate this mixture for several different time points (e.g., 0, 5, 10, 20, 30 minutes) at 37°C to allow for enzyme inactivation.

-

-

Activity Measurement (Substrate Addition):

-

Following the pre-incubation, add a probe substrate for aromatase, typically tritiated androstenedione (e.g., [1β-³H]-androstenedione), to initiate the enzymatic reaction.

-

Incubate for a fixed period (e.g., 15-30 minutes) during which the remaining active enzyme converts the substrate.

-

-

Reaction Termination and Product Measurement:

-

Stop the reaction by adding a solvent like chloroform or by rapid cooling.

-

Measure aromatase activity by quantifying the formation of the tritiated water (³H₂O) that is released during the aromatization of the substrate. This is typically done by separating the aqueous phase from the organic phase and measuring radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity against the pre-incubation time.

-

The negative slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations to determine the maximal rate of inactivation (kinact) and the inhibition constant (KI).

-

Experimental Workflow Visualization

The workflow for determining time-dependent aromatase inhibition is a multi-step process involving pre-incubation and activity measurement phases.

Logical Relationships and Implications

The potent and irreversible inhibition of aromatase by 4-Androstene-3,6,17-trione in vitro provides a clear basis for its physiological effects. The logical cascade initiated by this compound is straightforward: specific enzyme inactivation leads to a predictable alteration in steroid hormone balance. This makes it a valuable tool for studying the roles of estrogens in various biological systems.

Conclusion

The in vitro profile of 4-Androstene-3,6,17-trione is characterized by its function as a potent, mechanism-based irreversible inhibitor of aromatase. Kinetic data from human placental microsome assays confirm its high affinity and rapid rate of inactivation. The experimental protocols and conceptual frameworks presented in this guide offer a robust basis for further investigation and utilization of this compound in a research setting. Its specific and permanent mode of action makes it a valuable chemical probe for elucidating the roles of estrogen biosynthesis in health and disease.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Aromatase inhibition by synthetic lactones and flavonoids in human placental microsomes and breast fibroblasts--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Statistical methods for analysis of time-dependent inhibition of cytochrome p450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Time-dependent enzyme inactivation: numerical analyses of in vitro data and prediction of drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

Pharmacokinetics and pharmacodynamics of DB12055

An extensive search for publicly available information on the pharmacokinetics and pharmacodynamics of a compound designated as DB12055 has yielded no specific results. This identifier does not correspond to any known drug or research compound in accessible scientific literature, clinical trial registries, or major drug databases.

The absence of data suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific research and development. It is also possible that this identifier is incorrect or has been discontinued.

Without any foundational information on the compound's chemical structure, therapeutic target, or biological activity, it is not possible to provide the requested in-depth technical guide. Key data points required for such a document, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as its mechanism of action and dose-response relationships, are entirely unavailable.

Consequently, the creation of data tables summarizing quantitative pharmacokinetic and pharmacodynamic parameters cannot be performed. Similarly, the detailed experimental protocols for key experiments and the mandatory visualizations of signaling pathways or experimental workflows using Graphviz cannot be generated due to the lack of underlying data.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should an alternative, public identifier or chemical name become available, a comprehensive analysis can be undertaken.

Pharmacokinetics and pharmacodynamics of DB12055

An extensive search for publicly available information on the pharmacokinetics and pharmacodynamics of a compound designated as DB12055 has yielded no specific results. This identifier does not correspond to any known drug or research compound in accessible scientific literature, clinical trial registries, or major drug databases.

The absence of data suggests that "this compound" may be an internal, preclinical, or otherwise undisclosed identifier for a compound that has not yet entered the public domain of scientific research and development. It is also possible that this identifier is incorrect or has been discontinued.

Without any foundational information on the compound's chemical structure, therapeutic target, or biological activity, it is not possible to provide the requested in-depth technical guide. Key data points required for such a document, including absorption, distribution, metabolism, and excretion (ADME) parameters, as well as its mechanism of action and dose-response relationships, are entirely unavailable.

Consequently, the creation of data tables summarizing quantitative pharmacokinetic and pharmacodynamic parameters cannot be performed. Similarly, the detailed experimental protocols for key experiments and the mandatory visualizations of signaling pathways or experimental workflows using Graphviz cannot be generated due to the lack of underlying data.

For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to verify the identifier and consult internal documentation or proprietary databases that may contain information on this specific molecule. Should an alternative, public identifier or chemical name become available, a comprehensive analysis can be undertaken.

The Cellular Journey of 4-Androstene-3,6,17-trione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, plays a significant role in modulating estrogen biosynthesis. Its cellular uptake and subsequent intracellular distribution are critical determinants of its pharmacological activity. This technical guide synthesizes the current understanding of the mechanisms governing the cellular entry and localization of this steroidal compound. While direct quantitative data for 4-Androstene-3,6,17-trione remains to be fully elucidated in published literature, this guide infers its transport mechanisms based on the well-established principles of steroid cellular uptake. It is proposed that a combination of passive, lipophilicity-driven diffusion and potential carrier-mediated transport facilitates its entry into target cells. Once intracellular, its primary site of action is the endoplasmic reticulum, where it irreversibly binds to and inactivates the aromatase enzyme. This guide provides detailed experimental protocols for investigating steroid uptake, adapted from established methodologies, to encourage further research into the specific kinetics of 4-Androstene-3,6,17-trione. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism of action and the methods for its study.

Introduction

4-Androstene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3][4] This mechanism of action has led to its investigation as a tool for modulating estrogen levels in various physiological and pathological contexts. Understanding how 4-Androstene-3,6,17-trione traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic potential and for the development of novel aromatase inhibitors.

The cellular uptake of steroids is a complex process that is not solely dependent on simple diffusion.[5][6][7] Research indicates that both passive mechanisms, driven by the lipophilic nature of the steroid, and active, carrier-mediated transport contribute to their intracellular accumulation.[5][6][7] The structural characteristics of a steroid, such as its lipophilicity and the presence of specific functional groups, significantly influence its uptake kinetics.[5][6] This guide will explore the probable mechanisms of 4-Androstene-3,6,17-trione cellular uptake and its subsequent intracellular distribution, drawing parallels with other well-studied steroids.

Cellular Uptake Mechanisms: A Postulated Model for 4-Androstene-3,6,17-trione

Direct experimental data on the cellular uptake of 4-Androstene-3,6,17-trione is currently limited. However, based on its steroidal structure and the known principles of steroid transport, a dual-mechanism model can be proposed:

-

Passive Diffusion: As a lipophilic molecule, 4-Androstene-3,6,17-trione is expected to readily partition into and diffuse across the lipid bilayer of the cell membrane. This passive process is driven by the concentration gradient between the extracellular and intracellular environments. The rate of diffusion is likely proportional to its lipophilicity.

-

Carrier-Mediated Transport: Evidence suggests that some steroids utilize membrane transporters for facilitated or active transport into cells.[8] While specific transporters for 4-Androstene-3,6,17-trione have not been identified, its structural similarity to endogenous androgens suggests the possibility of interaction with known steroid transporters. This mode of transport would be saturable and could contribute to a more rapid and efficient uptake than passive diffusion alone.

Intracellular Distribution and Target Engagement

Upon entering the cell, 4-Androstene-3,6,17-trione is believed to distribute throughout the cytoplasm. Its primary target is the aromatase enzyme, which is predominantly located in the endoplasmic reticulum of various tissues, including adipose tissue and the brain.[2][8] As a "suicide inhibitor," 4-Androstene-3,6,17-trione forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4][9] This targeted action within a specific subcellular compartment underscores the importance of understanding its intracellular trafficking.

Quantitative Data on Steroid Cellular Uptake

While specific quantitative data for 4-Androstene-3,6,17-trione is not available, the following table summarizes uptake data for other relevant steroids from a study by McManus et al. (2019) to illustrate how such data is typically presented.[5] This provides a comparative framework for future studies on 4-Androstene-3,6,17-trione.

| Steroid | Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Half-Maximal Uptake Time (min) [95% CI] |

| Pregnenolone | LNCaP | 30 | ~1800 | 4.1 [3.2–5.8] |

| Progesterone | LNCaP | 30 | ~400 | 0.91 [0.75–1.18] |

| DHEA | LNCaP | 30 | ~150 | 0.43 [0.36–0.56] |

| Androstenedione | LNCaP | 30 | ~50 | 0.16 [0.10–0.35] |

Note: The data presented in this table is for illustrative purposes and is derived from studies on other steroid compounds.[5] Further research is required to determine the specific uptake kinetics of 4-Androstene-3,6,17-trione.

Experimental Protocols for Studying Cellular Uptake

The following protocols are adapted from established methods for studying the cellular uptake of steroids and can be applied to investigate 4-Androstene-3,6,17-trione.[5]

General Cell Culture

-

Cell Lines: Select appropriate cell lines for the study (e.g., hormone-responsive cancer cell lines like MCF-7 or LNCaP, or cell lines overexpressing aromatase).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Steroid Uptake Assay (Radiolabeled Compound)

-

Cell Plating: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Preparation of Treatment Solution: Prepare a solution of radiolabeled 4-Androstene-3,6,17-trione (e.g., ³H-labeled) in a suitable buffer (e.g., transport buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, and 1.2 mM MgSO₄, pH 7.4).[5]

-

Initiation of Uptake: Remove the culture medium from the wells and wash the cells with pre-warmed buffer. Add the treatment solution to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Measure the radioactivity in a portion of the cell lysate using a scintillation counter to determine the intracellular concentration of the compound.

-

Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express the cellular uptake as pmol of compound per mg of protein. Plot the uptake over time to determine the kinetics of uptake.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-radiolabeled compounds, LC-MS can be used for quantification.

-

Follow steps 1-5 of the radiolabeled uptake assay.

-

Extraction: After washing, add a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to the cells to extract the intracellular compound.

-

Sample Preparation: Collect the solvent, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of 4-Androstene-3,6,17-trione.

-

Data Analysis: Normalize the quantified amount of the compound to the total protein content of the cells.

Visualizations

Signaling Pathway of 4-Androstene-3,6,17-trione

Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake experiment.

Conclusion and Future Directions

While the precise mechanisms and quantitative parameters of 4-Androstene-3,6,17-trione cellular uptake and distribution are yet to be definitively characterized, this guide provides a robust framework based on the established principles of steroid biology. The proposed dual mechanism of passive diffusion and potential carrier-mediated transport offers a starting point for future investigations. The detailed experimental protocols provided herein are intended to facilitate such research, which is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this potent aromatase inhibitor. Future studies should focus on identifying specific transporters that may be involved in its cellular entry and on quantifying its accumulation in different subcellular compartments. Such knowledge will be invaluable for the rational design of more effective and targeted therapies based on the modulation of estrogen synthesis.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Journey of 4-Androstene-3,6,17-trione: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Androstene-3,6,17-trione, a potent irreversible aromatase inhibitor, plays a significant role in modulating estrogen biosynthesis. Its cellular uptake and subsequent intracellular distribution are critical determinants of its pharmacological activity. This technical guide synthesizes the current understanding of the mechanisms governing the cellular entry and localization of this steroidal compound. While direct quantitative data for 4-Androstene-3,6,17-trione remains to be fully elucidated in published literature, this guide infers its transport mechanisms based on the well-established principles of steroid cellular uptake. It is proposed that a combination of passive, lipophilicity-driven diffusion and potential carrier-mediated transport facilitates its entry into target cells. Once intracellular, its primary site of action is the endoplasmic reticulum, where it irreversibly binds to and inactivates the aromatase enzyme. This guide provides detailed experimental protocols for investigating steroid uptake, adapted from established methodologies, to encourage further research into the specific kinetics of 4-Androstene-3,6,17-trione. Furthermore, signaling pathway and experimental workflow diagrams are presented to visually articulate the compound's mechanism of action and the methods for its study.

Introduction

4-Androstene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3][4] This mechanism of action has led to its investigation as a tool for modulating estrogen levels in various physiological and pathological contexts. Understanding how 4-Androstene-3,6,17-trione traverses the cell membrane and reaches its intracellular target is paramount for optimizing its therapeutic potential and for the development of novel aromatase inhibitors.

The cellular uptake of steroids is a complex process that is not solely dependent on simple diffusion.[5][6][7] Research indicates that both passive mechanisms, driven by the lipophilic nature of the steroid, and active, carrier-mediated transport contribute to their intracellular accumulation.[5][6][7] The structural characteristics of a steroid, such as its lipophilicity and the presence of specific functional groups, significantly influence its uptake kinetics.[5][6] This guide will explore the probable mechanisms of 4-Androstene-3,6,17-trione cellular uptake and its subsequent intracellular distribution, drawing parallels with other well-studied steroids.

Cellular Uptake Mechanisms: A Postulated Model for 4-Androstene-3,6,17-trione

Direct experimental data on the cellular uptake of 4-Androstene-3,6,17-trione is currently limited. However, based on its steroidal structure and the known principles of steroid transport, a dual-mechanism model can be proposed:

-

Passive Diffusion: As a lipophilic molecule, 4-Androstene-3,6,17-trione is expected to readily partition into and diffuse across the lipid bilayer of the cell membrane. This passive process is driven by the concentration gradient between the extracellular and intracellular environments. The rate of diffusion is likely proportional to its lipophilicity.

-

Carrier-Mediated Transport: Evidence suggests that some steroids utilize membrane transporters for facilitated or active transport into cells.[8] While specific transporters for 4-Androstene-3,6,17-trione have not been identified, its structural similarity to endogenous androgens suggests the possibility of interaction with known steroid transporters. This mode of transport would be saturable and could contribute to a more rapid and efficient uptake than passive diffusion alone.

Intracellular Distribution and Target Engagement

Upon entering the cell, 4-Androstene-3,6,17-trione is believed to distribute throughout the cytoplasm. Its primary target is the aromatase enzyme, which is predominantly located in the endoplasmic reticulum of various tissues, including adipose tissue and the brain.[2][8] As a "suicide inhibitor," 4-Androstene-3,6,17-trione forms a permanent, covalent bond with the aromatase enzyme, leading to its irreversible inactivation.[4][9] This targeted action within a specific subcellular compartment underscores the importance of understanding its intracellular trafficking.

Quantitative Data on Steroid Cellular Uptake

While specific quantitative data for 4-Androstene-3,6,17-trione is not available, the following table summarizes uptake data for other relevant steroids from a study by McManus et al. (2019) to illustrate how such data is typically presented.[5] This provides a comparative framework for future studies on 4-Androstene-3,6,17-trione.

| Steroid | Cell Line | Incubation Time (min) | Uptake (pmol/mg protein) | Half-Maximal Uptake Time (min) [95% CI] |

| Pregnenolone | LNCaP | 30 | ~1800 | 4.1 [3.2–5.8] |

| Progesterone | LNCaP | 30 | ~400 | 0.91 [0.75–1.18] |

| DHEA | LNCaP | 30 | ~150 | 0.43 [0.36–0.56] |

| Androstenedione | LNCaP | 30 | ~50 | 0.16 [0.10–0.35] |

Note: The data presented in this table is for illustrative purposes and is derived from studies on other steroid compounds.[5] Further research is required to determine the specific uptake kinetics of 4-Androstene-3,6,17-trione.

Experimental Protocols for Studying Cellular Uptake

The following protocols are adapted from established methods for studying the cellular uptake of steroids and can be applied to investigate 4-Androstene-3,6,17-trione.[5]

General Cell Culture

-

Cell Lines: Select appropriate cell lines for the study (e.g., hormone-responsive cancer cell lines like MCF-7 or LNCaP, or cell lines overexpressing aromatase).

-

Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

Steroid Uptake Assay (Radiolabeled Compound)

-

Cell Plating: Seed cells in multi-well plates at a density that ensures they reach approximately 80-90% confluency on the day of the experiment.

-

Preparation of Treatment Solution: Prepare a solution of radiolabeled 4-Androstene-3,6,17-trione (e.g., ³H-labeled) in a suitable buffer (e.g., transport buffer containing 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 5.6 mM D-glucose, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, and 1.2 mM MgSO₄, pH 7.4).[5]

-

Initiation of Uptake: Remove the culture medium from the wells and wash the cells with pre-warmed buffer. Add the treatment solution to initiate the uptake.

-

Incubation: Incubate the plates at 37°C for various time points (e.g., 0, 1, 5, 15, 30, and 60 minutes).

-

Termination of Uptake: To stop the uptake, rapidly aspirate the treatment solution and wash the cells three times with ice-cold buffer.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification:

-

Measure the radioactivity in a portion of the cell lysate using a scintillation counter to determine the intracellular concentration of the compound.

-

Use another portion of the lysate to determine the total protein concentration using a standard protein assay (e.g., BCA assay).

-

-

Data Analysis: Express the cellular uptake as pmol of compound per mg of protein. Plot the uptake over time to determine the kinetics of uptake.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

For non-radiolabeled compounds, LC-MS can be used for quantification.

-

Follow steps 1-5 of the radiolabeled uptake assay.

-

Extraction: After washing, add a suitable organic solvent (e.g., methanol or acetonitrile) to the cells to extract the intracellular compound.

-

Sample Preparation: Collect the solvent, evaporate it to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

-

LC-MS Analysis: Analyze the samples using a validated LC-MS method to quantify the concentration of 4-Androstene-3,6,17-trione.

-

Data Analysis: Normalize the quantified amount of the compound to the total protein content of the cells.

Visualizations

Signaling Pathway of 4-Androstene-3,6,17-trione

Caption: Mechanism of action of 4-Androstene-3,6,17-trione as an aromatase inhibitor.

Experimental Workflow for Cellular Uptake Assay

Caption: Workflow for a radiolabeled cellular uptake experiment.

Conclusion and Future Directions

While the precise mechanisms and quantitative parameters of 4-Androstene-3,6,17-trione cellular uptake and distribution are yet to be definitively characterized, this guide provides a robust framework based on the established principles of steroid biology. The proposed dual mechanism of passive diffusion and potential carrier-mediated transport offers a starting point for future investigations. The detailed experimental protocols provided herein are intended to facilitate such research, which is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of this potent aromatase inhibitor. Future studies should focus on identifying specific transporters that may be involved in its cellular entry and on quantifying its accumulation in different subcellular compartments. Such knowledge will be invaluable for the rational design of more effective and targeted therapies based on the modulation of estrogen synthesis.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Aromatase inhibitor - Wikipedia [en.wikipedia.org]

- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]

- 4. Androst-4-ene-3,6,17-trione|High-Purity Reference Standard [benchchem.com]

- 5. Rapid and structure-specific cellular uptake of selected steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of androst-4-ene-3,6,17-trione and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and structure-specific cellular uptake of selected steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Enzyme-generated intermediates derived from 4-androstene-3,6,17-trione and 1,4,6-androstatriene-3,17-dione cause a time-dependent decrease in human placental aromatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Stage Research on 4-Androstene-3,6,17-trione

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Androstene-3,6,17-trione, also known as 6-OXO, is a steroidal compound recognized for its potent and irreversible inhibition of aromatase, the key enzyme responsible for the biosynthesis of estrogens. This technical guide provides a comprehensive overview of the early-stage research on 4-Androstene-3,6,17-trione, focusing on its mechanism of action, synthesis, and preclinical and clinical findings. Detailed experimental protocols for its detection and for assessing its primary biological activity are presented, along with a summary of the quantitative data from key studies. This document is intended to serve as a foundational resource for researchers and professionals involved in the fields of endocrinology, drug discovery, and sports science.

Introduction

4-Androstene-3,6,17-trione (4-AT) is a synthetic steroid that has garnered significant interest as a modulator of sex hormone levels.[1] Marketed commercially as a nutritional supplement under names like "6-OXO," it has been promoted for its potential to increase the testosterone-to-estrogen ratio.[1][2] Its primary and most well-documented biological activity is the potent and irreversible inhibition of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[1][2] This mechanism of action positions 4-AT as a compound of interest for various research applications, including the study of hormonal regulation, and as a potential therapeutic agent in estrogen-dependent conditions, although its use in humans for such purposes is not established.[3] Due to its effects on hormone levels, it is also a substance banned by the World Anti-Doping Agency (WADA).[4]

Mechanism of Action: Aromatase Inhibition

4-Androstene-3,6,17-trione functions as a "suicide inhibitor" of aromatase, meaning it permanently binds to and inactivates the enzyme.[5] Aromatase is a member of the cytochrome P450 superfamily and is crucial for the final step of estrogen biosynthesis, converting androgens like testosterone (B1683101) and androstenedione (B190577) into estradiol (B170435) and estrone, respectively.

The irreversible binding of 4-AT to aromatase leads to a time-dependent decrease in the enzyme's activity.[2] This potent inhibition of estrogen synthesis in peripheral and adipose tissues results in a significant reduction in circulating estrogen levels.[1]

Signaling Pathway

The inhibition of aromatase by 4-Androstene-3,6,17-trione initiates a cascade of hormonal changes. The primary downstream effect is a decrease in the negative feedback that estrogens exert on the hypothalamus and pituitary gland. This disinhibition leads to an increased secretion of Luteinizing Hormone (LH) from the pituitary. LH, in turn, stimulates the Leydig cells in the testes to produce more testosterone.[5]

Quantitative Data

The following tables summarize the available quantitative data from both in vitro and human studies on 4-Androstene-3,6,17-trione.

Table 1: In Vitro Aromatase Inhibition Data

| Parameter | Value | Enzyme Source | Reference |

| Apparent Ki | 0.43 µM | Human Placental Microsomes | [2] |

| Pseudo-first order rate constant for decrease in activity | 4.03 x 10-3 sec-1 | Human Placental Microsomes | [2] |

Table 2: Human Study Data (Baylor University)

This study involved resistance-trained males who were supplemented with either 300 mg or 600 mg of 4-Androstene-3,6,17-trione daily for eight weeks.[4]

| Parameter | 300 mg Dose (Change from Baseline) | 600 mg Dose (Change from Baseline) |

| Free Testosterone | +90% | +84% |

| Dihydrotestosterone (DHT) | Not specified | Not specified |

| Testosterone/Estradiol Ratio | Not specified | Not specified |

Experimental Protocols

Synthesis of 4-Androstene-3,6,17-trione

Conceptual Protocol:

-

Starting Material: Androst-4-ene-3,17-dione.

-

Reaction: Allylic oxidation at the C6 position. This can be achieved using various oxidizing agents, such as chromium trioxide in a suitable solvent system (e.g., acetic acid or pyridine). The reaction conditions (temperature, time, and stoichiometry) would need to be optimized to favor the formation of the 6-keto group without over-oxidation or side reactions.

-

Work-up: Following the reaction, the crude product would be extracted from the reaction mixture using an appropriate organic solvent. The organic layer would then be washed to remove any remaining reagents and byproducts.

-

Purification: The crude 4-androstene-3,6,17-trione would likely require purification, for which column chromatography would be a suitable method. The choice of stationary and mobile phases would depend on the polarity of the compound and any impurities.

-

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)

This protocol is based on the widely used method of assessing aromatase activity by measuring the release of tritiated water from a radiolabeled androgen substrate.[6][7]

Materials:

-

Human placental microsomes (source of aromatase)

-

[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)

-

NADPH (cofactor)

-

4-Androstene-3,6,17-trione (test inhibitor)

-

Phosphate buffer

-

Dextran-coated charcoal

-

Scintillation cocktail and counter

Protocol:

-

Preparation of Reagents: Prepare stock solutions of the radiolabeled substrate, NADPH, and the test inhibitor in a suitable buffer.

-

Incubation: In a microcentrifuge tube, combine the human placental microsomes, NADPH, and varying concentrations of 4-Androstene-3,6,17-trione.

-

Initiation of Reaction: Add the [1β-³H]-androst-4-ene-3,17-dione to initiate the enzymatic reaction. Incubate the mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution of dextran-coated charcoal. The charcoal will bind the unreacted steroid substrate.

-

Separation: Centrifuge the tubes to pellet the charcoal and the bound substrate.

-

Measurement of Radioactivity: Carefully transfer the supernatant, which contains the tritiated water (³H₂O) produced during the aromatization reaction, to a scintillation vial.

-

Quantification: Add scintillation cocktail to the vial and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The amount of tritiated water produced is directly proportional to the aromatase activity. Calculate the percentage of inhibition for each concentration of 4-Androstene-3,6,17-trione and determine the IC₅₀ or Kᵢ value.

Detection of 4-Androstene-3,6,17-trione and its Metabolites in Urine

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the standard methods for the detection and quantification of 4-Androstene-3,6,17-trione and its metabolites in urine samples.[1][3] The primary urinary metabolite is 6α-hydroxyandrost-4-ene-3,17-dione.[3]

Sample Preparation (General Steps):

-

Enzymatic Hydrolysis: To cleave glucuronide conjugates, urine samples are typically treated with β-glucuronidase.

-